molecular formula C28H32ClN7O2S2 B12373948 Egfr T790M/L858R-IN-3

Egfr T790M/L858R-IN-3

Cat. No.: B12373948
M. Wt: 598.2 g/mol
InChI Key: RMORHOLNXQHGPI-UHFFFAOYSA-N
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Description

Egfr T790M/L858R-IN-3 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), namely T790M and L858R. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr T790M/L858R-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr T790M/L858R-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often contain functional groups like hydroxyl, amino, and carboxyl groups .

Mechanism of Action

Egfr T790M/L858R-IN-3 exerts its effects by selectively inhibiting the activity of mutant EGFR proteins. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets and pathways involved include the MAPK, PI3K/Akt, and JAK/STAT pathways .

Properties

Molecular Formula

C28H32ClN7O2S2

Molecular Weight

598.2 g/mol

IUPAC Name

2-chloro-N-[5-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C28H32ClN7O2S2/c1-17(29)27(37)30-20-14-21(23(38-5)15-22(20)35(4)11-10-34(2)3)32-28-31-19-8-13-40-25(19)26(33-28)36-9-6-24-18(16-36)7-12-39-24/h7-8,12-15H,1,6,9-11,16H2,2-5H3,(H,30,37)(H,31,32,33)

InChI Key

RMORHOLNXQHGPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C(=C)Cl)NC2=NC3=C(C(=N2)N4CCC5=C(C4)C=CS5)SC=C3)OC

Origin of Product

United States

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